N-(2-N',N'-Dimethylaminoethyl)fumaramic Acid
Description
N-(2-N',N'-Dimethylaminoethyl)fumaramic Acid (CAS 177748-19-5) is a fumaramic acid derivative featuring a dimethylaminoethyl group (-CH₂CH₂N(CH₃)₂) attached to the amide nitrogen of fumaramic acid (HOOC–CH=CH–CONH₂). It is structurally related to dapdiamide antibiotics and fluorescent polymers but distinct in its substitution pattern .
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(E)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H14N2O3/c1-10(2)6-5-9-7(11)3-4-8(12)13/h3-4H,5-6H2,1-2H3,(H,9,11)(H,12,13)/b4-3+ |
InChI Key |
NRHJXXYMYMZVMT-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)CCNC(=O)/C=C/C(=O)O |
Canonical SMILES |
CN(C)CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Biological Activity
N-(2-N',N'-Dimethylaminoethyl)fumaramic acid (DMAEF) is a derivative of fumaric acid that has garnered attention for its potential biological activities, particularly in the fields of immunomodulation and cancer therapy. This article explores the biological activity of DMAEF, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, effects, and therapeutic applications.
Chemical Structure and Properties
DMAEF is characterized by the presence of a dimethylaminoethyl group attached to the fumaric acid backbone. This structural modification enhances its solubility and biological activity compared to fumaric acid itself. The compound's ability to interact with biological systems is attributed to its amphiphilic nature, allowing it to penetrate cell membranes and exert effects on intracellular signaling pathways.
The precise mechanism of action of DMAEF is not fully elucidated; however, several studies have indicated that it may function through the following pathways:
- Nrf2 Pathway Activation : Similar to dimethyl fumarate (DMF), DMAEF may activate the Nrf2 pathway, which is crucial for cellular antioxidant responses. This activation leads to the expression of various cytoprotective genes that help mitigate oxidative stress .
- Immunomodulation : DMAEF has shown potential in modulating immune responses. It appears to shift T helper cell profiles from Th1/Th17 to Th2, reducing inflammatory cytokine production. This effect is particularly relevant in autoimmune conditions such as psoriasis and multiple sclerosis .
- Antitumor Activity : Preliminary studies suggest that DMAEF may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to modulate NF-κB signaling pathways also contributes to its antitumor effects .
Table 1: Summary of Biological Activities of DMAEF
Case Study 1: Immunomodulation in Psoriasis
A study investigating the effects of fumaric acid derivatives, including DMAEF, on psoriasis showed significant reductions in skin inflammation markers. The treatment resulted in a notable shift in cytokine profiles, favoring anti-inflammatory responses. Patients exhibited improved skin conditions correlated with decreased levels of Th1 and Th17 cytokines .
Case Study 2: Antitumor Efficacy
Research conducted on murine models demonstrated that DMAEF administration led to reduced tumor sizes in melanoma and colorectal cancer models. The mechanism was linked to enhanced apoptosis in cancer cells and reduced proliferation rates, highlighting its potential as an adjunctive therapy in oncology .
Safety and Toxicity
While the biological activities of DMAEF are promising, safety assessments are crucial. Studies indicate that fumaric acid derivatives generally exhibit low toxicity profiles at therapeutic doses. However, further research is necessary to establish comprehensive safety data specific to DMAEF.
Scientific Research Applications
Psoriasis Treatment
Fumaric acid derivatives, including N-(2-N',N'-Dimethylaminoethyl)fumaramic acid, have been studied for their efficacy in treating psoriasis. Fumaric acid esters, particularly dimethyl fumarate, have shown significant anti-inflammatory effects by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial in the pathogenesis of psoriasis . Clinical studies indicate that these compounds can reduce psoriatic lesions and improve patient symptoms.
Neuroinflammatory Diseases
The compound has also been investigated for its neuroprotective properties, particularly in the context of multiple sclerosis (MS). Dimethyl fumarate, a related compound, is known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, promoting antioxidant responses that mitigate neuroinflammation and oxidative stress . Preclinical studies suggest that this compound could similarly enhance neuroprotection against neurodegenerative processes.
Clinical Trials for Psoriasis
A clinical trial involving patients with moderate to severe psoriasis treated with fumaric acid esters demonstrated a significant reduction in the Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment. Patients reported improved quality of life and reduced skin lesions .
Neuroprotective Effects in Animal Models
In animal models simulating multiple sclerosis, administration of this compound resulted in decreased neurological deficits and reduced inflammatory cell infiltration in the central nervous system. These findings suggest its potential as a therapeutic agent for neuroinflammatory conditions .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs in three categories: fumaramic acid derivatives, dimethylaminoethyl-containing compounds, and amide/amine-based molecules.
Table 1: Structural and Functional Comparison
Fumaramic Acid Derivatives
- N-(4-Methoxybenzyl)fumaramic acid (): Synthesized via coupling monoethyl fumarate with 4-methoxybenzylamine. Unlike the dimethylaminoethyl variant, the aromatic methoxybenzyl group enhances lipophilicity, making it suitable for antibiotic biosynthesis. Biological studies show it serves as a precursor to dapdiamide A, a tripeptide antibiotic .
- Key difference: The dimethylaminoethyl group in the target compound introduces basicity (pKa ~8–9) and water solubility, whereas the methoxybenzyl analog is more hydrophobic.
Dimethylaminoethyl-Functionalized Compounds
- 4-Methoxy-N-(2-N',N'-dimethylaminoethyl)naphthalimide (): This fluorescent monomer shares the dimethylaminoethyl group but incorporates a naphthalimide fluorophore. It exhibits strong fluorescence (λₑₓ 340 nm, λₑₘ 420 nm) and is used in polymers for scale inhibition (75.3% CaCO₃ inhibition at 10 mg/L) .
Amide/Amine-Based Molecules
- N,N-Dimethylacetamide (DMAC) (): A widely used solvent with a boiling point of 164.5–167.5°C. Unlike the target compound, DMAC lacks the α,β-unsaturated acid moiety, reducing its reactivity toward Michael addition. Regulatory guidelines note its toxicity (reproductive/developmental risks) .
- N,N-Dimethylformamidine ():
A regulated amidine with higher basicity than amides. Its export is controlled under U.S. regulations, highlighting regulatory distinctions from the target compound .
Notes
- Regulatory Gaps : While DMAC and amidines face strict regulations, the target compound’s safety profile requires further study to align with industrial standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
